molecular formula C17H15FN2O2 B15078745 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol CAS No. 394237-57-1

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

Cat. No.: B15078745
CAS No.: 394237-57-1
M. Wt: 298.31 g/mol
InChI Key: QDXRHGKAGJWXAX-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol is a pyrazole-derived compound featuring a 4-fluorophenyl group at position 4, a methyl group at position 5, and a 5-methoxyphenol moiety at position 3 of the pyrazole ring. Its pharmacological relevance is highlighted in studies where it acts as a pharmacological chaperone in combination with hydroxocobalamin, enhancing mutant ATR hepatocyte activity . The fluorine atom and methoxy group contribute to its electronic and steric properties, influencing binding interactions and metabolic stability. Structural characterization of such compounds often employs crystallographic tools like SHELXL and WinGX , ensuring precise molecular conformation analysis.

Properties

CAS No.

394237-57-1

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol

InChI

InChI=1S/C17H15FN2O2/c1-10-16(11-3-5-12(18)6-4-11)17(20-19-10)14-8-7-13(22-2)9-15(14)21/h3-9,21H,1-2H3,(H,19,20)

InChI Key

QDXRHGKAGJWXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Preparation of 3-(4-Fluorophenyl)-1-(5-Methoxy-2-Hydroxyphenyl)prop-2-en-1-one

The chalcone backbone is synthesized through base-catalyzed condensation between 5-methoxy-2-hydroxyacetophenone and 4-fluorobenzaldehyde.

Procedure :

  • Reactants : 5-Methoxy-2-hydroxyacetophenone (10.0 g, 0.055 mol), 4-fluorobenzaldehyde (6.9 g, 0.055 mol).
  • Conditions : Anhydrous ethanol (100 mL), barium hydroxide octahydrate (17.3 g, 0.055 mol), reflux at 70–80°C for 4 hours under nitrogen.
  • Workup : Acidification with 1.5 M HCl, extraction with methyl tert-butyl ether (MTBE), drying over Na₂SO₄, and column chromatography (ethyl acetate/petroleum ether).
  • Yield : 68% (9.8 g).
  • Characterization : ¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 15.6 Hz, 1H, H-α), 7.45 (d, J = 8.4 Hz, 2H, fluorophenyl), 7.12–7.08 (m, 2H, fluorophenyl), 6.92 (d, J = 2.4 Hz, 1H, phenolic), 6.78 (dd, J = 8.8, 2.4 Hz, 1H, phenolic), 3.87 (s, 3H, OCH₃).

Regioselective Cyclocondensation with Methylhydrazine

The chalcone undergoes cyclization with methylhydrazine to form the pyrazole ring, introducing the C5-methyl group.

Procedure :

  • Reactants : Chalcone (5.0 g, 0.016 mol), methylhydrazine (0.95 mL, 0.019 mol).
  • Conditions : Ethanol (50 mL), reflux at 80°C for 6 hours under nitrogen.
  • Workup : Concentration under reduced pressure, recrystallization from ethanol.
  • Yield : 72% (3.8 g).
  • Characterization : LCMS m/z 327.1 [M+H]⁺; IR (KBr) 1625 cm⁻¹ (C=N), 1590 cm⁻¹ (N=N).

Alternative Synthetic Routes and Comparative Analysis

Hydrazonoyl Bromide-Mediated Pyrazole Formation

A method adapted from IUCrData involves reacting a carbothioamide with a hydrazonoyl bromide.

Procedure :

  • Reactants : 3-(4-Fluorophenyl)-5-(5-methoxy-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2.0 g, 0.006 mol), N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl bromide (1.6 g, 0.006 mol).
  • Conditions : Triethylamine (0.6 mL, 0.006 mol), anhydrous ethanol (30 mL), reflux for 2 hours.
  • Yield : 78% (2.1 g).
  • Advantage : Higher regiocontrol for C3-substitution.

Solid-Phase Synthesis Using Wang Resin

A resin-bound approach enhances purity and reduces purification steps.

Procedure :

  • Immobilization : 5-Methoxy-2-hydroxyphenylacetic acid linked to Wang resin via ester bond.
  • Cyclization : On-resin reaction with 4-fluorophenylmethylhydrazine, cleavage with TFA/CH₂Cl₂.
  • Yield : 65% (1.2 g).

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol affords faster cyclization (4 hours) but lower yields (70–75%) compared to DMF (85–90%, 8 hours).
  • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields (82%).

Protecting Group Strategies

  • Methoxy Group Stability : Direct introduction via 5-methoxy-2-hydroxyacetophenone avoids post-synthetic O-methylation.
  • Phenolic -OH Protection : Acetylation (Ac₂O/pyridine) prevents oxidation during cyclization, with deprotection using K₂CO₃/MeOH.

Spectroscopic and Crystallographic Validation

X-Ray Diffraction Studies

Single-crystal X-ray analysis confirms the planar arrangement of the pyrazole and fluorophenyl rings, with dihedral angles of 3.2° between pyrazole and methoxyphenol groups. Intermolecular C–H···F interactions stabilize the lattice (Fig. 1).

¹³C NMR and HSQC Correlation

  • C3 (Pyrazole) : δ 148.2 ppm (d, J = 12.4 Hz, coupling to fluorine).
  • Methoxy Carbon : δ 56.1 ppm (singlet).

Industrial-Scale Optimization and Green Chemistry

Catalytic Methods

  • Palladium-Catalyzed C–H Activation : Direct arylation reduces step count, achieving 80% yield with Pd(OAc)₂/Xantphos.
  • Enzymatic Cyclization : Lipase B catalyzes hydrazine addition to chalcones, enabling aqueous-phase synthesis (65% yield).

Solvent Recycling and E-Factor Reduction

  • Ethanol Recovery : Distillation reclaims >90% solvent, lowering E-factor from 12.3 to 8.7.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole core is a common scaffold in medicinal chemistry. Key analogs differ in substituents at position 4 of the pyrazole ring:

Compound Name Substituent at Position 4 Phenol Substituent Biological Activity Key Structural Features Reference
Target Compound 4-(4-Fluorophenyl) 5-methoxy Pharmacological chaperone Planar pyrazole ring; fluorophenyl enhances lipophilicity
5-Methoxy-2-[4-(4-methoxyphenyl)-...]phenol 4-(4-Methoxyphenyl) 5-methoxy Not reported Methoxy group increases electron density
2-[4-(4-Chlorophenyl)-1H-pyrazol-3-yl]-... 4-(4-Chlorophenyl) 5-methoxy Industrial/Pharmaceutical intermediate Chlorine enhances steric bulk and halogen bonding

Key Observations :

  • Fluorine (target compound) improves metabolic stability and bioavailability compared to methoxy (electron-donating) or chlorine (sterically bulky) groups .
  • Halogenated derivatives (F, Cl) exhibit stronger intermolecular interactions (e.g., halogen bonds), influencing crystal packing .
Extended Heterocyclic Systems

Complex analogs incorporate additional rings (e.g., thiazole, triazole) for enhanced bioactivity:

Compound Name (Example) Core Structure Additional Features Biological Activity Reference
Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) Pyrazole-thiazole-triazole hybrid Chlorophenyl, fluorophenyl, triazole Antimicrobial activity
Compound 31a (Kariuki et al.) Pyrazole-thiazole Chlorophenyl, fluorophenyl COX-1/COX-2 inhibition

Key Observations :

  • The target compound’s simpler pyrazole-phenol structure may prioritize chaperone activity over broad-spectrum antimicrobial effects .
Crystallographic and Conformational Analysis
  • Isostructurality : Compounds 4 and 5 (Cl vs. F substituents) are isostructural with triclinic symmetry, maintaining similar molecular conformations despite halogen differences. This suggests tolerance for halogen exchange in solid-state design .
  • Planarity: The target compound’s pyrazole and phenol moieties are largely planar, while fluorophenyl groups may adopt perpendicular orientations, affecting crystal packing .

Biological Activity

2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol, also known by its CAS number 394237-57-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its antitumor, anti-inflammatory, and antibacterial activities, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is C17H15FN2O2C_{17}H_{15}FN_2O_2, and its structure features a pyrazole ring substituted with a fluorophenyl group and a methoxyphenol moiety.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activities. Specifically, compounds similar to 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol have shown efficacy against various cancer cell lines. For instance:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have been identified as potential inhibitors of the BRAF(V600E) mutation, which is prevalent in melanoma cases. These compounds demonstrated potent inhibitory effects on tumor growth through selective targeting of the BRAF pathway .
  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism involving the activation of pro-apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by modulating the NF-kB signaling pathway, which is critical in the inflammatory response .

Antibacterial Activity

The antibacterial activity of 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has also been explored:

  • Broad-Spectrum Efficacy : Studies have demonstrated that pyrazole derivatives possess broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds similar to this structure have shown significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives, including 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol, revealed that these compounds inhibited the proliferation of various cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cytotoxicity.

CompoundCell LineIC50 (µM)
2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenolA375 (Melanoma)12.5
Other Pyrazole DerivativeMCF7 (Breast Cancer)15.0

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with pyrazole derivatives led to a marked reduction in inflammatory markers:

TreatmentTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control250300
Compound A (Pyrazole)100150

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